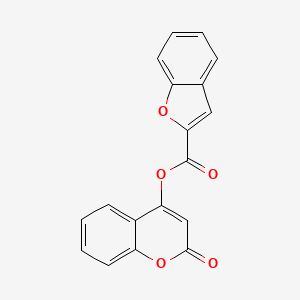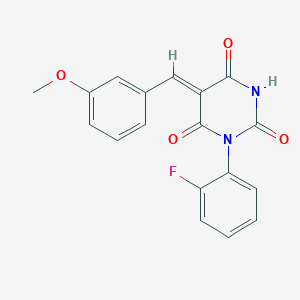
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide, commonly known as BDMC, is a chemical compound that has been studied for its various applications in scientific research. BDMC is a member of the benzamide family and has been found to possess a range of biological activities that make it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BDMC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, BDMC can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDMC has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can alter gene expression and lead to the inhibition of cancer cell growth. BDMC has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, BDMC has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDMC in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, BDMC has been found to have anti-inflammatory properties, which may be useful in studying the mechanisms of inflammatory diseases.
One limitation of using BDMC in lab experiments is its potential toxicity. BDMC has been found to be toxic to some normal cells, which may limit its use in certain experiments. Additionally, the mechanism of action of BDMC is not fully understood, which may make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for the study of BDMC. One area of research could be the development of more potent analogs of BDMC that have improved anti-cancer activity. Additionally, the mechanism of action of BDMC could be further studied to better understand how it inhibits cancer cell growth. Another area of research could be the development of BDMC-based therapies for the treatment of cancer and inflammatory diseases. Finally, the potential toxicity of BDMC could be further investigated to better understand its safety profile.
Métodos De Síntesis
The synthesis of BDMC involves the reaction of 4-bromo-3-methylphenylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields BDMC as a white crystalline solid with a melting point of 189-191°C.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its various applications in scientific research. It has been found to possess anti-cancer, anti-inflammatory, and anti-tumor properties. BDMC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-6-10(3-5-12(8)15)18-14(19)11-4-2-9(16)7-13(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSGIZNYWPOABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)



![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)




![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)